5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 303060-05-1
VCID: VC16115037
InChI: InChI=1S/C28H24N2O3/c1-31-26-14-13-21(16-27(26)32-2)28-30-24(22-9-5-6-10-25(22)33-28)17-23(29-30)20-12-11-18-7-3-4-8-19(18)15-20/h3-16,24,28H,17H2,1-2H3
SMILES:
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol

5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

CAS No.: 303060-05-1

Cat. No.: VC16115037

Molecular Formula: C28H24N2O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine - 303060-05-1

Specification

CAS No. 303060-05-1
Molecular Formula C28H24N2O3
Molecular Weight 436.5 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C28H24N2O3/c1-31-26-14-13-21(16-27(26)32-2)28-30-24(22-9-5-6-10-25(22)33-28)17-23(29-30)20-12-11-18-7-3-4-8-19(18)15-20/h3-16,24,28H,17H2,1-2H3
Standard InChI Key GTXCIKPYPKUARR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2)OC

Introduction

5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazine is a complex heterocyclic compound featuring a unique structural framework. It belongs to the class of benzopyrazoles, characterized by its fused pyrazolo-oxazine ring system, multiple aromatic rings, and specific substituents such as methoxy groups. These structural elements contribute to its chemical reactivity and biological activity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often involve condensation reactions or cyclization processes. The chemical reactivity of this compound can be analyzed through various reaction types, including electrophilic substitutions and nucleophilic additions, which are essential for modifying its structure to enhance pharmacological properties.

Biological Activities

Research on similar compounds suggests that they exhibit significant biological activities, including potential anticancer, antimicrobial, and neuroprotective effects. The specific biological activities of 5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazine have not been extensively documented, but its structural features indicate potential for interaction with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(3-methoxyphenyl)benzamideBromine and methoxy substituentsAnticancer properties
7-ChlorobenzothiazoleHalogenated aromatic ringAntimicrobial activity
6-MethoxyquinolineMethoxy group on quinolineNeuroprotective effects
5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazineFused pyrazolo-oxazine framework, methoxy and naphthalen-2-yl substituentsPotential pharmacological applications

Safety and Handling

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